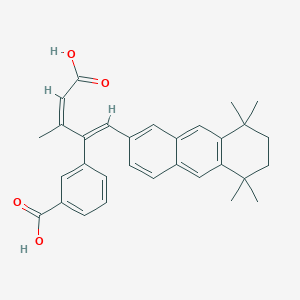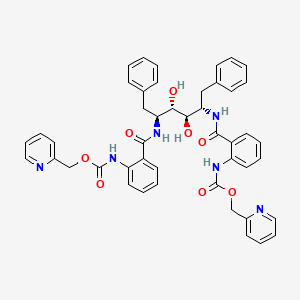
Phenylpropylaminopentane hydrochloride, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylpropylaminopentane hydrochloride, ®-, also known as ®-1-Phenyl-2-propylaminopentane hydrochloride, is a chemical compound that belongs to the class of catecholaminergic activity enhancers. It is structurally related to the endogenous neurotransmitters dopamine, noradrenaline, and adrenaline. This compound has been studied for its potential psychostimulant effects and its ability to enhance the release of catecholamines in the brain .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenylpropylaminopentane hydrochloride, ®-, typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 1-phenyl-2-propylaminopentane.
Resolution of Enantiomers: The intermediate is then subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: The ®-enantiomer is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for phenylpropylaminopentane hydrochloride, ®-, involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: Phenylpropylaminopentane hydrochloride, ®-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a reference compound for studying catecholaminergic activity enhancers and their effects on neurotransmitter release.
Biology: Investigated for its effects on neurotransmitter systems and potential use in modulating brain function.
Medicine: Explored for potential therapeutic applications in treating conditions such as depression, attention deficit hyperactivity disorder (ADHD), and Alzheimer’s disease.
作用機序
Phenylpropylaminopentane hydrochloride, ®-, acts as a catecholaminergic activity enhancer. It enhances the impulse propagation-mediated release of catecholamine neurotransmitters, such as norepinephrine and dopamine, in the brain. Unlike traditional stimulants that cause a flood of neurotransmitter release, this compound increases the amount of neurotransmitters released in response to neuronal stimulation. This selective enhancement of neurotransmitter release is thought to involve the activation of trace amine-associated receptor 1 (TAAR1) and other molecular pathways .
類似化合物との比較
Phenylpropylaminopentane hydrochloride, ®-, is compared with other similar compounds, such as:
Selegiline: Another catecholaminergic activity enhancer with similar effects on neurotransmitter release.
Benzofuranylpropylaminopentane (BPAP): A more potent and selective monoaminergic activity enhancer that also enhances serotonin release.
Rasagiline: A compound that has been proposed as a possible TAAR1 antagonist and can reverse the effects of monoaminergic activity enhancers.
Uniqueness: Phenylpropylaminopentane hydrochloride, ®-, is unique in its selective enhancement of neurotransmitter release without causing a flood of neurotransmitters. This property makes it a promising candidate for therapeutic applications with potentially fewer side effects compared to traditional stimulants .
特性
CAS番号 |
181657-55-6 |
|---|---|
分子式 |
C14H24ClN |
分子量 |
241.80 g/mol |
IUPAC名 |
(2R)-1-phenyl-N-propylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13;/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3;1H/t14-;/m1./s1 |
InChIキー |
QCJSIHKLYXENIM-PFEQFJNWSA-N |
異性体SMILES |
CCC[C@H](CC1=CC=CC=C1)NCCC.Cl |
正規SMILES |
CCCC(CC1=CC=CC=C1)NCCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






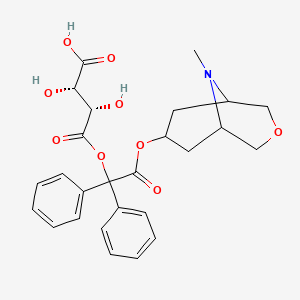
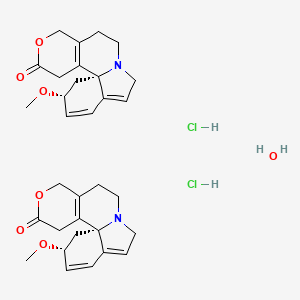
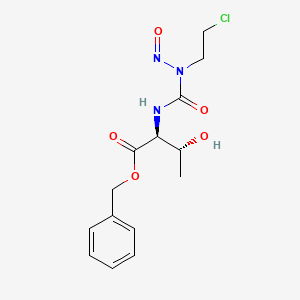
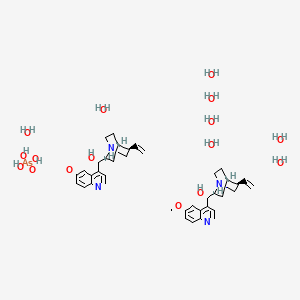
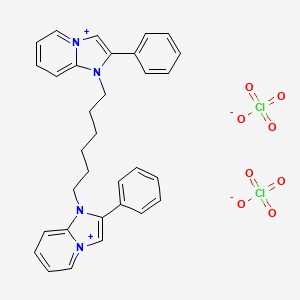

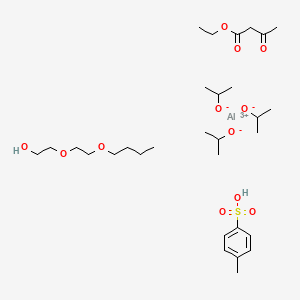
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
